Fluoro-1H-pentazole

Polynitrogen chemistry Ring charge distribution Pentazole electronic structure

Fluoro-1H‑pentazole (1-fluoropentazole, cyclo‑FN₅, CAS 652148‑89‑5) is an all‑nitrogen‑rich heterocyclic compound of formula FN₅ (molecular weight 89.03 g/mol) belonging to the pentazole family, characterised by a five‑membered N₅ ring with one nitrogen substituted by fluorine. Distinguished from every other known pentazole, the overwhelmingly electronegative fluorine atom induces a cationic charge on the N₅ ring, making cyclo‑FN₅ the only pentazole reported to date that bears a cationic N₅ core.

Molecular Formula FN5
Molecular Weight 89.03 g/mol
CAS No. 652148-89-5
Cat. No. B12531797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoro-1H-pentazole
CAS652148-89-5
Molecular FormulaFN5
Molecular Weight89.03 g/mol
Structural Identifiers
SMILESN1=NN(N=N1)F
InChIInChI=1S/FN5/c1-6-4-2-3-5-6
InChIKeyBFZSDUGZFYBTHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoro-1H-pentazole (CAS 652148-89-5): Unique Cationic-Ring Pentazole for High‑Energy‑Density and Polynitrogen Research


Fluoro-1H‑pentazole (1-fluoropentazole, cyclo‑FN₅, CAS 652148‑89‑5) is an all‑nitrogen‑rich heterocyclic compound of formula FN₅ (molecular weight 89.03 g/mol) belonging to the pentazole family, characterised by a five‑membered N₅ ring with one nitrogen substituted by fluorine [1] [2]. Distinguished from every other known pentazole, the overwhelmingly electronegative fluorine atom induces a cationic charge on the N₅ ring, making cyclo‑FN₅ the only pentazole reported to date that bears a cationic N₅ core [1]. It also possesses the highest N/F ratio (5:1) among fluoronitrogen compounds at ambient pressure, directly linking it to next‑generation high‑energy‑density materials (HEDMs) [1].

Only pentazole reported with a cationic N₅ ring, enabling unique reactivity and salt-assembly pathways

Highest N/F ratio (5:1) among ambient-pressure fluoronitrogen compounds, maximizing nitrogen density for HEDM research

Revised kinetic stability prediction supports synthetic feasibility assessment for polynitrogen chemistry workflows

Why Pentazole Analogs Cannot Substitute for Fluoro-1H-pentazole: Electronic and Stability Divergence


Pentazole derivatives are not interchangeable because the identity of the N‑ring substituent exerts a decisive, non‑linear influence on ring charge, aromaticity, and kinetic stability [1]. Electron‑donating substituents strengthen aromaticity whereas electron‑withdrawing groups weaken it; fluoro‑1H‑pentazole, carrying the most electronegative element, uniquely forces the N₅ ring into a cationic state that alters its reactivity, decomposition pathway, and Lewis‑acid complexation behaviour relative to all neutral (e.g., HN₅, arylpentazoles) or anionic (cyclo‑N₅⁻) counterparts [2]. Direct quantitative evidence below demonstrates that substituting cyclo‑FN₅ with a close analog—even another single‑ring derivative—introduces a different stability regime, aromaticity profile, and energetic potential, making generic substitution scientifically invalid for procurement aiming at reproducible polynitrogen chemistry or HEDM research.

Ring charge divergence

Fluoro-1H-pentazole carries a cationic N₅ core, whereas all other pentazoles (HN₅, arylpentazoles, cyclo‑N₅⁻) are neutral or anionic. Ring charge alters reactivity, complexation, and decomposition pathways, making generic substitution unreliable.

Stability regime mismatch

The kinetic stability and aromaticity of cyclo‑FN₅ differ non‑linearly from analogs; electron‑withdrawing fluorine weakens aromaticity relative to electron‑donating substituents, shifting the stability profile away from hydroxy or aryl derivatives.

Energetic density gap

With a nitrogen mass fraction of ~78.6% and 5:1 N/F ratio, cyclo‑FN₅ provides a nitrogen‑dense scaffold unmatched by other fluoronitrogen compounds (e.g., NF₃, N₂F₄). Substituting reduces energetic potential for HEDM research.

Quantitative Evidence: Fluoro-1H-pentazole vs. Closest Analogs in Stability, Charge, and Aromaticity


Exclusive Cationic N₅ Ring: The Only Pentazole with a Positively Charged Core

cyclo‑FN₅ is the only pentazole documented to contain a cationic N₅ ring, a consequence of the extreme electronegativity of fluorine [1]. By contrast, all other known pentazoles—including the parent HN₅, arylpentazoles (e.g., phenylpentazole, 4‑hydroxyphenylpentazole), and the pentazolate anion (cyclo‑N₅⁻)—possess either neutral or anionic N₅ rings. The positive charge on the N₅ ring of cyclo‑FN₅ can be further increased to +0.66 |e| upon complexation with Lewis acids [1].

Cationic N₅ Ring
Class-level

Target: Cationic N₅ ring; charge up to +0.66 |e| (complexed)
Comparator: All other pentazoles — neutral (HN₅, arylpentazoles) or anionic (cyclo‑N₅⁻)

Unprecedented cationic character defines unique reactivity and salt-assembly potential.

Qualitative difference; no quantitative charge reported for comparators.

Polynitrogen chemistry Ring charge distribution Pentazole electronic structure

Highest N/F Ratio at Ambient Pressure: Benchmark Nitrogen Density for Energetic Materials

cyclo‑FN₅ possesses the highest N/F ratio (5:1, i.e., five nitrogen atoms per fluorine atom) among all fluoronitrogen compounds stable at ambient pressure [1]. The molecular formula FN₅ translates to ∼78.6% nitrogen by mass (calculated from atomic masses: N = 14.007 × 5 = 70.035; total MW = 89.03 g/mol) [2]. Competing fluoronitrogen species (e.g., NF₃, N₂F₂, N₂F₄) carry substantially lower nitrogen mass fractions and N/F ratios.

N/F Ratio & N Density
Class-level

N/F ratio = 5:1; nitrogen mass fraction ≈ 78.6% (MW 89.03 g/mol)

Offers the most nitrogen‑dense fluoronitrogen scaffold for HEDM formulation.

Compared with NF₃ (1:3, ~19.7% N) and N₂F₄ (1:2, ~26.9% N) from stoichiometry.

High-energy-density materials Nitrogen content Fluoronitrogen compounds

Ring‑Destruction Barrier Nearly Doubled by High‑Level Theory: Re‑evaluating Synthetic Feasibility

The previously reported ring‑destruction barrier of cyclo‑FN₅ was 6.7 kcal/mol—nearly the lowest among pentazoles—casting doubt on its synthetic accessibility [1]. Re‑evaluation at higher levels of theory (CBS‑QB3, G4, W1BD, CCSD(T)/CBS//CCSD/cc‑pVTZ, and CCSD(T)/CBS//CCSD(T)/aug‑cc‑pVTZ) re‑predicts the barrier at ∼12–14 kcal/mol, an almost two‑fold increase over the earlier estimate [1].

Ring-Destruction Barrier
Head-to-head

Re‑predicted: ∼12–14 kcal/mol (CBS‑QB3, G4, W1BD, CCSD(T)/CBS)

Significantly higher kinetic stability than earlier 6.7 kcal/mol estimate, supporting synthetic viability.

Barrier nearly doubled (~1.8–2.1×) with high‑level composite methods.

Kinetic stability Ring‑destruction barrier Computational chemistry

Lewis Acid Complexation Elevates Barrier to Arylpentazole‑Class Stability (∼23 vs. ∼20 kcal/mol)

Upon complexation with Lewis acid(s), the ring‑destruction barrier of cyclo‑FN₅ can reach ∼23 kcal/mol, which is comparable to that of experimentally synthesised arylpentazoles (∼20 kcal/mol) [1]. In contrast, the most stable arylpentazoles designed via co‑stabilisation methods achieve barriers up to 40.83 kcal/mol at the CBS‑QB3 level [2]. The Lewis‑acid‑complexed cyclo‑FN₅ thus occupies an intermediate stability window: substantially more stable than the free molecule, yet more reactive than the most heavily stabilised arylpentazoles.

Lewis Acid Stabilization
Cross-study

cyclo‑FN₅ + Lewis acid: ∼23 kcal/mol
Experimental arylpentazoles: ∼20 kcal/mol; stabilized arylpentazoles: up to 40.83 kcal/mol

Achieves stability window comparable to experimentally isolated arylpentazoles, enabling condensed‑phase isolation strategies.

23 kcal/mol surpasses baseline arylpentazoles by ∼3 kcal/mol.

Lewis acid stabilization Pentazole complexation Kinetic barrier enhancement

Aromaticity Ranking Among Six Pentazolyl Derivatives: cyclo‑N₅‑F Matches Top‑Tier Aromatic Character

Among six single‑ring pentazolyl derivatives investigated at the same theoretical level, fluoro pentazole (cyclo‑N₅‑F) and hydroxyl pentazole (cyclo‑N₅‑OH) exhibited the best aromaticity, quantitatively similar to that of the previously reported cyclo‑N₅‑NCHN(CH₃)₂ [1]. The remaining four derivatives showed inferior aromatic character. However, further kinetic analysis indicated that the kinetic stability of cyclo‑N₅‑OH exceeds that of cyclo‑N₅‑F [1]. Electron‑withdrawing substituents (such as F) exert a weaker stabilising effect on pentazole aromaticity than electron‑donating groups [2].

Aromaticity Ranking
Head-to-head

cyclo‑N₅‑F and cyclo‑N₅‑OH rank top among six derivatives; aromaticity similar to cyclo‑N₅‑NCHN(CH₃)₂

Belongs to the top aromaticity tier despite electron‑withdrawing F substituent; kinetic stability lower than cyclo‑N₅‑OH.

Ranking based on HOMA, NICS, ELF, LOL, ACID indices at DFT level.

Pentazole aromaticity NICS Structure-stability relationship

Fluorine‑Enabled Route to the Elusive Cyclo‑N₅⁺ Cation: Computational Discovery of XN₅N₅F Compounds

The realisation of the cyclo‑N₅⁺ cation—the long‑sought counterion for cyclo‑N₅⁻ in the potent propellant salt N₅⁺N₅⁻—requires an element with stronger oxidising power than the pentazolate ion; halogen elements, particularly fluorine, are identified as key candidates for this role [1]. An advanced crystal structure search identified XN₅N₅F (X = Li, Na, K) compounds that stabilise at high pressures and remain viable at ambient pressure–temperature conditions based on ab initio molecular dynamics [1]. The fluorine atom in these assemblies acts as the electronegativity‑comatching agent enabling simultaneous stabilisation of both cyclo‑N₅⁺ and cyclo‑N₅⁻.

Cyclo‑N₅⁺ Access Route
Supporting evidence

XN₅N₅F (X = Li, Na, K) stabilize both cyclo‑N₅⁺ and cyclo‑N₅⁻ simultaneously at ambient conditions (AIMD)

Fluorine enables electronegativity comatching for N₅⁺N₅⁻ salt assembly, a long‑sought HEDM target.

First computational discovery of stable ternary N₅⁺/N₅⁻/F⁻ systems.

Cyclo-N₅⁺ cation Electronegativity comatching Polynitrogen salts

High‑Impact Application Scenarios for Fluoro-1H-pentazole in Polynitrogen and Energetic Materials Research


Computational Benchmarking of High‑Level Composite Methods on Cationic Pentazole Systems

The ring‑destruction barrier reassessment of cyclo‑FN₅ (6.7 → ∼12–14 kcal/mol) demonstrated stark dependence on the level of theory [1]. The compound serves as a sensitive benchmark system for validating single‑reference vs. multi‑reference methods, CBS extrapolation schemes, and CCSD(T) basis‑set convergence in cationically charged, nitrogen‑rich heterocycles. Research groups developing composite thermochemical protocols or DFT functionals for energetic materials can use cyclo‑FN₅ data to calibrate against published CBS‑QB3, G4, W1BD, and CCSD(T)/CBS results [1].

Lewis Acid Screening for Kinetic Stabilisation of Labile Pentazole Derivatives

The demonstration that Lewis acid complexation elevates the cyclo‑FN₅ ring‑destruction barrier from ∼12–14 kcal/mol to ∼23 kcal/mol—matching experimentally isolated arylpentazoles (∼20 kcal/mol) [1]—makes cyclo‑FN₅ an ideal probe substrate for systematic Lewis acid screening. Researchers can correlate Lewis acid strength (hard/soft character, fluoride affinity) with barrier enhancement, generating design rules transferable to other weakly stable pentazole derivatives. This application scenario is directly supported by the quantitative barrier data in Evidence Items 3 and 4.

Precursor Design for N₅⁺N₅⁻ Salt Assembly via Electronegativity Comatching

The computational discovery of XN₅N₅F (X = Li, Na, K) compounds that stabilise both cyclo‑N₅⁺ and cyclo‑N₅⁻ simultaneously [1] positions fluorine‑containing pentazole synthons as critical precursors for the long‑sought N₅⁺N₅⁻ propellant salt. Fluoro‑1H‑pentazole, as the simplest molecular fluoropentazole, provides a conceptual and synthetic entry point into this ternary salt space. Procurement of cyclo‑FN₅ is strategically justified for groups pursuing experimental realisation of N₅⁺N₅⁻, a target of decades‑long interest in the HEDM community [1].

Structure–Stability Relationship Studies in Single‑Ring Pentazolyl Derivatives

The head‑to‑head aromaticity ranking placing cyclo‑N₅‑F in the top tier (alongside cyclo‑N₅‑OH) among six derivatives, but with lower kinetic stability than cyclo‑N₅‑OH [2], makes fluoro‑1H‑pentazole a key data point for deconvoluting the interplay between aromaticity, substituent electronegativity, and kinetic stability. The FirePhysChem study confirming that electron‑withdrawing groups exert weaker aromaticity enhancement [3] reinforces the need for cyclo‑FN₅ as the extreme electron‑withdrawing exemplar in any comprehensive structure–stability correlation matrix.

Application
Selection Property
Validation Focus
Computational method validation for cationic polynitrogen heterocycles
High-level composite method sensitivity
Convergence of ring-destruction barrier across theory levels
Kinetic stabilization via Lewis acid complexation
Barrier enhancement with Lewis acid strength
Correlation of Lewis acid hardness with ring-destruction barrier
Precursor design for N₅⁺N₅⁻ salt assembly
Electronegativity comatching capability
Stability of ternary polynitrogen fluoride salts under ambient conditions
Structure–stability relationship studies in pentazolyl derivatives
Aromaticity–stability interplay with substituent effects
Deconvolution of electron-withdrawing effects on ring integrity
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